4-Nitrophenyl sulfate

Catalog No.
S573883
CAS No.
1080-04-2
M.F
C6H5NO6S
M. Wt
219.17 g/mol
Availability
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4-Nitrophenyl sulfate

CAS Number

1080-04-2

Product Name

4-Nitrophenyl sulfate

IUPAC Name

(4-nitrophenyl) hydrogen sulfate

Molecular Formula

C6H5NO6S

Molecular Weight

219.17 g/mol

InChI

InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12)

InChI Key

JBGHTSSFSSUKLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O

Synonyms

4-nitrophenyl sulfate, 4-nitrophenyl sulfate, ion (1-), 4-nitrophenyl sulfate, potassium salt, 4-nitrophenyl sulfate, sodium salt, p-nitrophenol sulfate, p-nitrophenyl sulfate, para-nitrophenyl sulfate

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O

Description

The exact mass of the compound 4-Nitrophenyl sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. It belongs to the ontological category of aryl sulfate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophenyl sulfate is an organic compound with the chemical formula C6H5NO6SC_6H_5NO_6S and is classified as an aryl sulfate. It is specifically the mono 4-nitrophenyl ester of sulfuric acid, also known as p-nitrophenyl sulfate. This compound appears as a yellow crystalline solid and is primarily recognized for its role as a minor metabolic byproduct of parathion metabolism, a widely used organophosphate pesticide. The compound is excreted in urine and has been studied for its potential biological activities and environmental impacts .

Typical of aryl sulfates, including hydrolysis and reactions with nucleophiles. One notable reaction involves its conversion to 4-nitrophenol upon hydrolysis, which can occur in aqueous environments under acidic or basic conditions. This transformation is significant in environmental chemistry, particularly in the degradation pathways of organophosphate pesticides .

The compound can also participate in enzymatic reactions, particularly those catalyzed by arylsulfatases, which cleave the sulfate group to release 4-nitrophenol. This reaction is utilized in biochemical assays to measure enzyme activity .

As a metabolite of parathion, 4-nitrophenyl sulfate has been implicated in various biological activities. Studies indicate that it may exhibit cytotoxic effects and has been linked to leukemic transformation in animal models . Additionally, it serves as a chromogenic substrate for arylsulfatases, allowing for the detection of enzyme activity in biological samples . Its presence in urine suggests its potential use as a biomarker for exposure to certain organophosphates.

The synthesis of 4-nitrophenyl sulfate typically involves the sulfonation of 4-nitrophenol with sulfuric acid or chlorosulfonic acid. The general procedure includes:

  • Dissolution: Dissolve 4-nitrophenol in concentrated sulfuric acid.
  • Reaction: Slowly add chlorosulfonic acid while maintaining a low temperature to control the reaction rate.
  • Isolation: After the reaction is complete, neutralize the mixture and extract the product using organic solvents.
  • Purification: Purify the crude product through recrystallization or chromatography techniques.

This method allows for the efficient production of 4-nitrophenyl sulfate suitable for laboratory studies .

4-Nitrophenyl sulfate has several applications across different fields:

  • Biochemical Research: It is used as a substrate in enzyme assays to study arylsulfatase activity.
  • Environmental Monitoring: As a metabolite of parathion, it serves as an indicator of pesticide degradation and exposure.
  • Chemical Synthesis: It can be utilized in synthetic organic chemistry for introducing sulfate groups into other compounds.

Due to its role in biological systems and environmental processes, it attracts interest from both researchers and regulatory agencies .

Interaction studies involving 4-nitrophenyl sulfate focus on its biochemical pathways and effects on living organisms. Research indicates that it can induce oxidative stress and alter cellular functions, leading to potential carcinogenic effects . Furthermore, studies on its interactions with enzymes reveal insights into metabolic pathways relevant to drug metabolism and detoxification processes.

Several compounds share structural similarities with 4-nitrophenyl sulfate, primarily due to their aryl sulfate nature or nitro substitutions. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
4-NitrophenolC6H5NO3C_6H_5NO_3Precursor to 4-nitrophenyl sulfate; widely used in dyes.
Phenyl sulfateC6H7O4SC_6H_7O_4SSimple aryl sulfate without nitro substitution; used in various chemical syntheses.
Potassium 4-nitrophenyl sulfateC6H4KNO6SC_6H_4KNO_6SSalt form; often used in laboratory applications for stability.
2-Nitrophenyl sulfateC6H5NO5SC_6H_5NO_5SSimilar structure but with nitro group at the ortho position; studied for different biological activities.

The uniqueness of 4-nitrophenyl sulfate lies in its specific metabolic role related to organophosphate pesticides and its utility as a substrate for enzymatic studies, distinguishing it from other aryl sulfates and nitrophenol derivatives .

Physical Description

Solid

XLogP3

0.8

Related CAS

6217-68-1 (potassium salt)

Other CAS

1080-04-2

Wikipedia

4-nitrophenyl hydrogen sulfate

Dates

Modify: 2024-02-18

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